Cas no 21149-26-8 (8-Hydroxy Adenine)

8-Hydroxy Adenine is a modified purine base derivative, structurally analogous to adenine with an additional hydroxyl group at the 8-position. This modification imparts unique chemical and biochemical properties, making it valuable in nucleic acid research and medicinal chemistry. Its ability to form stable hydrogen bonds and participate in tautomeric shifts enhances its utility in studying DNA damage, mutagenesis, and repair mechanisms. The compound is also employed as a precursor in synthesizing nucleoside analogs with potential therapeutic applications. With high purity and well-characterized reactivity, 8-Hydroxy Adenine serves as a critical tool for investigating oxidative stress-related biological processes and designing novel biomolecular probes.
8-Hydroxy Adenine structure
8-Hydroxy Adenine structure
Product Name:8-Hydroxy Adenine
CAS No:21149-26-8
MF:C5H5N5O
MW:151.126099348068
MDL:MFCD22070337
CID:263954
PubChem ID:5355054
Update Time:2025-05-19

8-Hydroxy Adenine Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-7H-purin-8-ol
    • 8-Hydroxy Adenine
    • 8- HYDROXYADENINE ( 8-OH-ADE )
    • 8H-Purin-8-one,6-amino-7,9-dihydro-
    • 6-amino-7,9-dihydropurin-8-one
    • Oksaden
    • Oxaden
    • 6-Amino-9H-purin-8-ol
    • CHEBI:134105
    • NSC 24123
    • A912168
    • Oxyadenine
    • Oprea1_428248
    • 6-amino-Purin-8(9H)-one
    • NCGC00096115-01
    • E78317
    • SCHEMBL42335
    • FT-0669297
    • 7,8-Dhoa
    • 7,8-Dihydro-8-oxoadenine
    • 8H-Purin-8-one, 6-amino-1,7-dihydro-
    • 8-oxo-adenine
    • 6-Amino-8-hydroxypurine
    • NSC-24123
    • 6-Amino-7,9-dihydro-8H-purin-8-one
    • 21149-26-8
    • CHEBI:134104
    • AI3-50267
    • NSC24123
    • Oprea1_197965
    • W-201866
    • AKOS000662851
    • 8-oxoA
    • BS-48723
    • DTXSID70175390
    • 6-amino-7, 9-dihydropurin-8-one
    • 8-hydroxy-1H-Purin-6-amine
    • 8-Oxoadenine
    • 8-Oxo-7,8-dihydroadenine
    • 2-(3-Chlorophenyl)-2-(methylamino)cyclohexanone-d6
    • 8-hydroxyadenin
    • 6-amino-1,7-dihydro-8H-Purin-8-one
    • NS00124962
    • Purin-8(9H)-one, 6-amino-
    • CHEMBL150192
    • 6-amino-Purin-8-ol
    • 1H-Purin-6-amine, 8-hydroxy-
    • 6-Amino-8-purinol
    • 8-Hydroxyadenine
    • STL510787
    • C22499
    • MDL: MFCD22070337
    • Inchi: 1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
    • InChI Key: RGKBRPAAQSHTED-UHFFFAOYSA-N
    • SMILES: O=C1NC2=C(C(N)=NC=N2)N1

Computed Properties

  • Exact Mass: 151.04900
  • Monoisotopic Mass: 151.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.9A^2
  • XLogP3: -1.2

Experimental Properties

  • Color/Form: NA
  • Density: 1.8±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 220.7°C at 760 mmHg
  • Flash Point: 130.7±27.3 °C
  • Refractive Index: 1.685
  • PSA: 100.45000
  • LogP: -0.19040

8-Hydroxy Adenine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Hydroxy Adenine Pricemore >>

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8-Hydroxy Adenine Related Literature

Additional information on 8-Hydroxy Adenine

8-Hydroxy Adenine (CAS No. 21149-26-8): An Overview of Its Properties, Applications, and Recent Research

8-Hydroxy Adenine (CAS No. 21149-26-8) is a purine derivative that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique properties and potential applications. This compound is a structural analog of adenine, one of the four nucleobases found in DNA and RNA. The presence of an additional hydroxyl group at the 8-position confers distinct chemical and biological characteristics to 8-Hydroxy Adenine.

The chemical structure of 8-Hydroxy Adenine is characterized by a purine ring with a hydroxyl group attached at the 8-position. This modification alters the base-pairing properties and reactivity of the molecule, making it an interesting subject for both fundamental research and practical applications. The compound can be synthesized through various methods, including chemical synthesis and enzymatic approaches, which have been optimized to achieve high yields and purity.

In recent years, the study of 8-Hydroxy Adenine has expanded beyond its basic chemical properties to include its biological activities and potential therapeutic applications. One area of significant interest is its role in nucleic acid metabolism. Research has shown that 8-Hydroxy Adenine can be incorporated into DNA and RNA during replication and transcription processes, leading to altered genetic information and potential mutagenic effects. This property has implications for understanding genetic disorders and developing novel therapeutic strategies.

8-Hydroxy Adenine has also been investigated for its potential as a biomarker for oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage. Studies have demonstrated that increased levels of 8-Hydroxy Adenine in biological samples, such as urine and blood, can serve as an indicator of oxidative stress. This finding has important applications in diagnosing and monitoring various diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and cardiovascular diseases.

The pharmacological properties of 8-Hydroxy Adenine have also been explored in preclinical studies. Research has shown that this compound exhibits anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic benefits. For instance, studies have demonstrated that 8-Hydroxy Adenine can reduce inflammation in animal models of arthritis by modulating cytokine production and inhibiting pro-inflammatory pathways. Additionally, its antioxidant properties have been linked to its ability to scavenge free radicals and protect cells from oxidative damage.

In the context of drug development, 8-Hydroxy Adenine has been evaluated as a lead compound for designing new therapeutic agents. Its unique structure provides a scaffold for modifying functional groups to enhance specific biological activities or improve pharmacokinetic properties. For example, researchers have synthesized derivatives of 8-Hydroxy Adenine with enhanced anti-inflammatory or antioxidant activities by introducing additional functional groups or modifying the existing hydroxyl group.

The environmental impact of 8-Hydroxy Adenine is another area of growing interest. As with many synthetic compounds, there are concerns about its potential effects on ecosystems if released into the environment. Studies have begun to investigate the biodegradability and ecotoxicity of 8-Hydroxy Adenine, providing valuable insights for environmental risk assessment and management.

In conclusion, 8-Hydroxy Adenine (CAS No. 21149-26-8) is a versatile compound with a wide range of applications in chemistry, biology, and pharmacology. Its unique chemical structure and biological activities make it a valuable subject for ongoing research. From understanding its role in nucleic acid metabolism to exploring its potential as a biomarker for oxidative stress and developing new therapeutic agents, the study of 8-Hydroxy Adenine continues to advance our knowledge in multiple scientific disciplines.

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